1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one
Description
Historical Evolution of Azetidinone Research
The exploration of azetidinones (β-lactams) began with Alexander Fleming’s 1928 discovery of penicillin, a β-lactam-containing antibiotic produced by Penicillium mold. This breakthrough revealed the critical role of the four-membered β-lactam ring in inhibiting bacterial cell wall synthesis. The subsequent isolation of cephalosporin C in 1945 from Cephalosporium acremonium expanded the structural diversity of β-lactams, introducing the 7-aminocephalosporanic acid (7-ACA) nucleus.
The Staudinger synthesis, discovered in 1907, became foundational for β-lactam production by enabling cycloaddition between imines and ketenes. This method gained prominence in the 1940s during penicillin synthesis efforts, as it provided a reliable pathway to construct the strained β-lactam ring. Over time, modifications such as the Sulfa-Staudinger cycloaddition and rhodium-catalyzed multicomponent reactions enhanced stereochemical control and synthetic efficiency. By the late 20th century, azetidinones evolved beyond antibiotics, finding applications in anticancer and anti-inflammatory agents due to their electrophilic reactivity and conformational rigidity.
Significance of β-Lactam Moiety in Academic Research
The β-lactam ring’s strained geometry confers unique reactivity, enabling covalent binding to penicillin-binding proteins (PBPs) and inhibition of peptidoglycan crosslinking. This mechanism remains central to antibacterial activity, as evidenced by penicillin’s irreversible acylation of PBPs. Computational studies on Staudinger reactions have further elucidated stereoelectronic factors governing β-lactam formation, such as ketene-imine electronic complementarity and zwitterionic intermediate stabilization.
Recent innovations include β-lactamase inhibitors like avibactam, which combine β-lactams with diazabicyclooctane scaffolds to counteract resistance. Additionally, non-antibiotic applications exploit the ring’s electrophilicity for protease inhibition, exemplified by antitumor agents targeting proteasome activity. The β-lactam’s versatility is underscored by its adaptability to click chemistry and multicomponent reactions, facilitating hybrid molecule development.
Current Research Landscape of Dimethylazetidin-2-one Derivatives
Modern research focuses on functionalizing the azetidin-2-one core to enhance bioavailability and target specificity. Table 1 summarizes key derivatives and their applications:
The compound 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one exemplifies this trend, merging azetidinone’s rigidity with an enaminone’s hydrogen-bonding capacity. Theoretical studies suggest its enaminone moiety enhances membrane permeability, while the dimethylamino group augments solubility and target affinity.
Research Rationale and Objectives
The escalating threat of multidrug-resistant pathogens necessitates novel antimicrobial scaffolds. This compound’s design addresses two critical challenges:
- Resistance Mitigation : Hybrid structures reduce susceptibility to β-lactamase hydrolysis by introducing steric hindrance near the lactam carbonyl.
- Synergistic Activity : Conjugation with enaminone may enable dual inhibition of PBPs and nucleic acid synthesis enzymes, as observed in azetidinone-azole hybrids.
Current objectives include:
Properties
IUPAC Name |
1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)11-18(15(16)20)13-7-5-12(6-8-13)14(19)9-10-17(3)4/h5-10H,11H2,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJMQGWNSBWJG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one typically involves multiple steps. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated ketone. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidin-2-one Derivatives
Several 3,3-dimethylazetidin-2-one analogs share the core ring structure but differ in substituents, influencing their properties:
Key Observations :
- Substituent Impact: The target compound’s dimethylamino enone group distinguishes it from analogs with methoxy, benzyl, or heterocyclic substituents. This enone moiety may confer enhanced solubility in polar solvents compared to non-polar derivatives (e.g., benzyl-substituted Compound 20) .
- Synthetic Routes: Synthesis of azetidin-2-ones often involves DCM-mediated reactions and NaHCO₃ extraction, as seen in . The target compound’s synthesis likely follows similar protocols but requires optimization for the enone group.
Chalcone Derivatives with Dimethylamino Groups
Chalcones (α,β-unsaturated ketones) with dimethylamino-phenyl moieties share electronic similarities with the target compound’s enone segment:
Key Observations :
- Electronic Properties: The dimethylamino group in DPNP enhances intramolecular charge transfer (ICT), leading to solvatochromic fluorescence . The target compound’s azetidinone ring may restrict rotation, altering ICT dynamics compared to flexible chalcones.
- Biological Relevance: Chalcones like (E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one exhibit antimicrobial activity , suggesting the target compound’s enone segment could be leveraged for similar applications if functionalized appropriately.
Biological Activity
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure suggests various mechanisms of action that could be beneficial in therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure features an azetidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 272.35 g/mol |
| CAS Number | 339100-33-3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms. The exact molecular targets are still under investigation, but potential pathways include:
- Inhibition of Protein Kinases : This could lead to reduced cell proliferation.
- Modulation of Apoptotic Pathways : The compound may enhance apoptosis in cancer cells.
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
Recent studies have evaluated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.
Antimicrobial Effects
Research has also focused on the antimicrobial properties of the compound:
- Bacterial Strains Tested : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the effect of the compound on breast cancer cell lines.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values around 15 µM.
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy against common bacterial pathogens.
- Methodology : Disk diffusion assays were performed against multiple bacterial strains.
- Results : Zones of inhibition ranged from 12 mm to 25 mm, suggesting promising antimicrobial potential.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one?
The synthesis typically involves multi-step processes, including:
- Azetidinone ring formation : Cyclization of β-lactam precursors under basic conditions.
- Ester-to-enone conversion : Use of Claisen-Schmidt condensation to introduce the (2E)-configured propenoyl group.
- Functionalization : Coupling the phenyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Microwave-assisted synthesis or solvent-free conditions may improve yields and reduce reaction times .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azetidinone formation | NaH, THF, 0°C → RT | 65 | |
| Propenoyl introduction | Knoevenagel condensation, EtOH, reflux | 72 |
Advanced: How can stereochemical control during synthesis be optimized, particularly for the (2E)-configured propenoyl moiety?
The (2E)-configuration is critical for bioactivity. Key strategies include:
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor trans-configuration.
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states.
- Thermodynamic control : Prolonged reflux to favor the more stable (E)-isomer.
Advanced characterization via X-ray crystallography (e.g., single-crystal analysis) confirms stereochemistry .
Basic: What analytical techniques are essential for characterizing this compound?
- Elemental analysis (CHNS) : Validates molecular formula (e.g., C₁₆H₂₀N₂O₂) .
- Spectroscopy :
- HPLC-PDA : Purity assessment (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Reported solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from:
- pH-dependent ionization : The dimethylamino group (pKa ~8.5) enhances solubility in acidic media.
- Aggregation behavior : Dynamic light scattering (DLS) identifies micelle formation in aqueous solutions.
Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 25 | RT | |
| PBS (pH 7.4) | 0.3 | 37°C |
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
- Kinase inhibition assays : Target kinases linked to cancer (e.g., EGFR, VEGFR).
- Antimicrobial susceptibility testing : Broth microdilution (MIC determination).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculation) .
Advanced: How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Systematic substitution : Vary substituents on the azetidinone ring or phenyl group.
- Pharmacophore mapping : DFT calculations (e.g., Gaussian09) to identify H-bond donors/acceptors.
- Biological validation : Compare IC₅₀ values against analogs (e.g., methyl vs. ethyl substitutions) .
Basic: What are the stability considerations for long-term storage?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Hydrolysis risk : Avoid aqueous buffers unless lyophilized.
- Analytical monitoring : Periodic HPLC checks for degradation products (e.g., lactam ring opening) .
Advanced: How can environmental fate studies (e.g., biodegradation) inform pharmacological research?
- Metabolite identification : LC-MS/MS to detect hydrolyzed or oxidized derivatives.
- Ecotoxicology data : Correlate compound persistence with in vivo half-life .
Basic: What experimental designs minimize variability in biological assays?
- Randomized block design : Control for batch effects (e.g., cell passage number).
- Replication : Triplicate measurements with independent compound batches.
- Blinding : Use coded samples to reduce observer bias .
Advanced: How can computational modeling predict off-target interactions?
- Molecular docking (AutoDock Vina) : Screen against PDBe-KB or ChEMBL databases.
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- ADMET prediction : SwissADME for bioavailability/toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
